N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide
説明
N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide, commonly known as HMI-1, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. HMI-1 was first synthesized in 2008 by a group of Chinese scientists, and since then, it has been the subject of numerous scientific investigations.
作用機序
The mechanism of action of HMI-1 involves the inhibition of the STAT3 signaling pathway, which is a key regulator of cell survival and proliferation. HMI-1 binds to the SH2 domain of STAT3, preventing its activation and subsequent translocation to the nucleus. This leads to the downregulation of STAT3 target genes, which are involved in cell survival and proliferation. The inhibition of the STAT3 pathway by HMI-1 ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMI-1 has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, HMI-1 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of HMI-1 is its ability to selectively target cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. Moreover, HMI-1 has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of HMI-1 is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the research on HMI-1. One of the areas of interest is the development of more efficient synthesis methods to improve the purity and yield of HMI-1. Moreover, further studies are needed to investigate the potential of HMI-1 as a combination therapy with other chemotherapy drugs. Additionally, the development of HMI-1 analogs with improved solubility and efficacy can also be a potential future direction for the research on HMI-1.
科学的研究の応用
HMI-1 has shown promising results in various scientific studies related to cancer therapy. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. HMI-1 has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. Moreover, HMI-1 has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-5-10(16-20-8)13(18)15-14-7-9-3-4-11(17)12(6-9)19-2/h3-7,17H,1-2H3,(H,15,18)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPYEKPVBQZFM-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1,2-oxazole-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。